molecular formula C10H16N5O13P3 B15089606 2-Amino-9-(b-D-ribofuranosyl)purine 5'-O-triphosphate-10mM aq. solution

2-Amino-9-(b-D-ribofuranosyl)purine 5'-O-triphosphate-10mM aq. solution

Cat. No.: B15089606
M. Wt: 507.18 g/mol
InChI Key: OUWNZDIFALTTFO-UHFFFAOYSA-N
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Description

2-Amino-9-(b-D-ribofuranosyl)purine 5’-O-triphosphate is a nucleoside analog that plays a significant role in various biochemical processes. It is a derivative of purine nucleosides and is often used in research due to its unique properties and applications in molecular biology and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-(b-D-ribofuranosyl)purine involves several steps. One common method includes the reaction of 2-amino-9-(b-D-ribofuranosyl)purine with triphosphate donors under specific conditions. For instance, the compound can be synthesized by reacting 2-amino-9-(b-D-ribofuranosyl)purine with chloroacetaldehyde, 2-chloropropanal, or bromomalonaldehyde . The products are then isolated, purified by chromatography, and characterized by mass spectrometry, NMR, fluorescence, and UV spectroscopy .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated synthesizers and advanced purification techniques to meet the stringent requirements of pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-(b-D-ribofuranosyl)purine 5’-O-triphosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include chloroacetaldehyde, 2-chloropropanal, and bromomalonaldehyde . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of 2-amino-9-(b-D-ribofuranosyl)purine, such as 3-(b-D-ribofuranosyl)-imidazo[1,2a]purine and 3-(b-D-ribofuranosyl)-5-methylimidazo[1,2a]purine .

Scientific Research Applications

2-Amino-9-(b-D-ribofuranosyl)purine 5’-O-triphosphate is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Amino-9-(b-D-ribofuranosyl)purine 5’-O-triphosphate involves its interaction with nucleic acids and enzymes. It binds to DNA duplexes and produces fluorescence, which can be used to monitor the progress of DNA replication . The compound’s molecular targets include various enzymes involved in nucleic acid metabolism, and its pathways involve the modulation of biochemical reactions essential for cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-9-(b-D-ribofuranosyl)purine 5’-O-triphosphate is unique due to its specific triphosphate group, which enhances its interaction with nucleic acids and enzymes. This makes it particularly useful in research applications where precise monitoring of biochemical processes is required.

Properties

IUPAC Name

[[5-(2-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O13P3/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(17)6(16)5(26-9)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h1,3,5-7,9,16-17H,2H2,(H,21,22)(H,23,24)(H2,11,12,14)(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWNZDIFALTTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O13P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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